molecular formula C11H22N2 B1179295 race-specific peptide elicitor CAS No. 138880-27-0

race-specific peptide elicitor

カタログ番号: B1179295
CAS番号: 138880-27-0
注意: 研究専用です。人間または獣医用ではありません。
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説明

The AVR9 peptide elicitor is a 28-amino acid, cysteine-rich peptide produced by the fungal pathogen Cladosporium fulvum during infection of tomato plants . It functions as a race-specific avirulence factor, triggering defense responses exclusively in tomato cultivars carrying the Cf-9 resistance gene . The avr9 gene encodes a precursor protein that undergoes sequential processing: (1) secretion via a signal peptide, (2) fungal protease-mediated cleavage to generate 32–34-amino acid intermediates, and (3) plant protease-dependent maturation into the stable 28-residue bioactive form . Binding studies reveal a single high-affinity receptor on plasma membranes of Solanaceous plants, with binding capacity 40-fold higher in plasma membranes than microsomal fractions .

特性

CAS番号

138880-27-0

分子式

C11H22N2

同義語

race-specific peptide elicitor

製品の起源

United States

化学反応の分析

Molecular Interactions Between Elicitors and Plant Receptors

Race-specific peptide elicitors bind to corresponding resistance (R) proteins in plants through ligand-receptor interactions. For example:

  • Avr9 peptide from Cladosporium fulvum binds to the Cf-9 receptor in tomato (Lycopersicon esculentum), inducing calcium influx and reactive oxygen species (ROS) burst .

  • PaNie 213 , a 213-amino-acid elicitor from Pythium aphanidermatum, activates programmed cell death in carrot (Daucus carota) cells via G-protein-coupled signaling pathways .

Key Reaction Steps :

  • Ligand binding : Conformational changes in receptor kinases (e.g., Cf-9, FLS2).

  • Signal transduction : Activation of MAPK cascades and calcium-dependent protein kinases (CDPKs).

  • Defense activation : Transcriptional upregulation of phenylalanine ammonia-lyase (PAL) and pathogenesis-related (PR) genes .

Post-Translational Modifications

  • Phosphorylation : The syntaxin NtSyp121 in tobacco is rapidly phosphorylated upon Avr9 recognition, a hallmark of vesicle trafficking reprogramming during HR .

  • Proteolytic cleavage : Plant subtilases (e.g., SBT5.2a) inactivate bacterial cold-shock protein (CSP) elicitors via site-specific cleavage (e.g., at VKWF↓NNAK motifs) .

Downstream Metabolic Pathways

Elicitor-induced signaling activates interconnected pathways:

Pathway ComponentFunctionExample ElicitorReference
Calcium signalingActivates CDPKs and NADPH oxidasesPaNie 213, Avr9
ROS productionDirect antimicrobial actionAvr9/Cf-9
PAL enzyme activationDrives phenylpropanoid biosynthesisGeneral & race-specific

Proteomic Changes in Elicitor-Treated Cells

A proteomic study of Arabidopsis cells treated with fungal elicitors revealed differential expression of 45 proteins (Table 1) :

Table 1 : Select Proteins With Altered Expression Post-Elicitation

Spot IDProtein NameFold Changep-value
19Putative alanine aminotransferase+1.420.0083
23Adenosylhomocysteinase-1.560.0077
3420S proteasome beta subunit D+1.843.7e-5

Proteins involved in amino acid metabolism (e.g., tryptophan synthase) and stress responses (e.g., glutathione S-transferase) showed significant upregulation .

Inactivation Mechanisms of Elicitors

Plants employ enzymatic strategies to neutralize elicitors:

  • Subtilase SBT5.2a : Cleaves immunogenic epitopes in bacterial CSPs, preventing recognition by plant receptors .

  • Conjugative secretion : Protoplasts secrete conjugated 4-HBA into the apoplast to limit pathogen spread .

This systematic analysis highlights the complexity of race-specific peptide elicitor interactions, emphasizing calcium-dependent signaling, phenolic biosynthesis, and post-translational modifications as critical reaction nodes. These findings provide a foundation for engineering crops with enhanced pathogen recognition capabilities.

類似化合物との比較

Table 1: Key Features of AVR9 and Related Peptide Elicitors

Elicitor Source Organism Bioactive Sequence Length Specificity Receptor/Recognition System Key Functional Motifs
AVR9 Cladosporium fulvum 28 amino acids Race-specific (Cf-9) Plasma membrane receptor (Cf-9 gene family) Cysteine knot structure
PEP-13 Phytophthora sojae 13 amino acids General MAMP PERU receptor (RLP) Conserved TGase-derived motif
flgII-28 Bacterial flagellin 28 amino acids Solanaceae-specific FLS3 receptor kinase Central flagellin region
nlp24 (PpNLP) Phytophthora parasitica 24 amino acids General MAMP RLP23 receptor Y102-Y106 and K112-D113 motifs
csp22 Bacterial cold shock protein 22 amino acids Solanaceae-specific Unknown RLK Conserved N-terminal CSP motif
SCOOP12 Plant endogenous Variable (e.g., 12 aa) DAMP MIK2 receptor kinase SxS motif

Mechanisms of Specificity and Signaling

  • Race-Specificity : AVR9’s activity is strictly dependent on the Cf-9 resistance gene, unlike general microbe-associated molecular patterns (MAMPs) like flg22 or PEP-13 . This specificity arises from co-evolutionary dynamics, where avr9 gene loss in virulent C. fulvum strains enables immune evasion .
  • Receptor Binding : AVR9 binds plasma membrane receptors in Solanaceous plants, but receptor activation leading to necrosis requires Cf-9 . In contrast, PEP-13 binds the PERU receptor across diverse plants, inducing calcium influx and phytoalexin synthesis without race-specificity .
  • Signaling Pathways : AVR9 triggers rapid syntaxin phosphorylation, a response absent in flg22 signaling, despite both elicitors activating MAP kinases and ROS production . This highlights divergent early signaling mechanisms between race-specific and general elicitors.

Processing and Stability

  • Fungal vs. Plant Processing : AVR9 maturation involves both fungal proteases (generating 32–34-aa intermediates) and plant proteases (yielding the stable 28-aa peptide) . Similarly, NLP elicitors (e.g., nlp24) require fungal secretion but depend on host proteases for activation .
  • Stability Determinants: AVR9’s cysteine knot structure enhances stability in the apoplast , whereas flgII-28 lacks disulfide constraints but is stabilized by receptor binding .

Evolutionary and Agricultural Implications

  • Host Range Restriction : AVR9’s activity is confined to Solanaceae due to Cf-9 gene family distribution , whereas SCOOP peptides (e.g., SCOOP12) are broadly active in Brassicaceae via MIK2 .
  • Biotechnological Applications: Engineered AVR9 receptors could expand resistance in non-Solanaceous crops, while NLP-derived peptides (e.g., nlp24) are candidates for broad-spectrum elicitors .

Q & A

Q. How are race-specific peptide elicitors identified and validated in plant-pathogen systems?

Methodological Approach:

  • Gene-for-gene validation : Use fungal avirulence gene knockouts (e.g., nip1 in Rhynchosporium secalis) and heterologous expression in virulent strains to test for incompatibility shifts in host plants (e.g., barley with Rrs1 resistance gene) .
  • Bioassays : Purify peptides from intercellular fluids of infected plants (e.g., Cladosporium fulvum AVR9) and test necrosis induction in resistant vs. susceptible cultivars .
  • Binding assays : Radiolabel peptides (e.g., ¹²⁵I-AVR9) to quantify affinity to plasma membrane receptors in solanaceous plants .
  • Key controls: Include susceptible plant lines and non-host species to rule out nonspecific responses.

Q. What experimental strategies determine the minimal bioactive region of a race-specific peptide elicitor?

Methodological Approach:

  • Truncation analysis : Synthesize overlapping peptide fragments (e.g., PsRLK6ECD LRR5-6 domain in Phytophthora sojae) and test for ROS induction in N. benthamiana .
  • Alanine scanning : Substitute single residues (e.g., Trp-2/Pro-5 in Pep-13) to identify critical residues for elicitor activity .
  • Structural modeling : Compare peptide motifs (e.g., nlp20 in necrosis-inducing proteins) with known MAMP structures (e.g., flg22, elf18) to infer functional domains .
  • Validation: Use dose-response curves (e.g., EC₅₀ values for nlp24 at 1.5 nM) .

Advanced Research Questions

Q. How do post-translational modifications and host proteases influence elicitor activity?

Methodological Approach:

  • Processing analysis : Express precursor peptides (e.g., 34-aa AVR9 preprotein) in fungal transformants and track maturation via plant proteases using Edman degradation .
  • Inhibitor studies : Apply protease inhibitors (e.g., PMSF for serine proteases) during peptide extraction to identify processing enzymes .
  • Mass spectrometry : Compare in planta vs. in vitro peptide forms (e.g., glycoprotein elicitors from Phytophthora megasperma) to distinguish fungal vs. host modifications .
  • Key finding: Plant proteases are essential for generating stable, active elicitors (e.g., 28-aa AVR9) .

Q. What structural features enable race-specific elicitors to evade host recognition while retaining pathogenicity?

Methodological Approach:

  • Comparative genomics : Align allelic sequences of avirulence genes (e.g., nip1 virulent vs. avirulent races) to pinpoint amino acid substitutions that disrupt recognition .
  • Domain-swap experiments : Replace LRR domains (e.g., PsRLK6ECD LRR5-6 with nonfunctional domains) to assess specificity .
  • Molecular dynamics simulations : Model peptide-receptor interactions (e.g., AVR9-Cf-9 binding kinetics) to identify steric clashes caused by single-residue changes .
  • Contradiction: Some elicitors (e.g., EFa50) lack minimal bioactive regions despite pathogenicity, suggesting alternative evasion mechanisms .

Q. How can researchers resolve contradictions in receptor-ligand interaction studies for race-specific elicitors?

Methodological Approach:

  • Binding site localization : Use membrane fractionation (e.g., two-phase partitioning) to isolate high-affinity receptors (e.g., 40-fold enrichment in tomato plasma membranes) .
  • Competitive assays : Compare binding kinetics of wild-type vs. mutant peptides (e.g., AVR9 Tyr-1 iodination) to confirm specificity .
  • Genetic complementation : Introduce resistance genes (e.g., Cf-9 in non-host plants) to test sufficiency for recognition .
  • Critical consideration: Receptor presence ≠ functionality; Cf-9-independent AVR9 binding occurs in solanaceous plants, implying auxiliary factors .

Methodological Best Practices

Q. What controls are essential for distinguishing race-specific vs. general immune responses?

  • Isogenic plant lines : Use near-isogenic cultivars differing only in the resistance gene (e.g., Cf-9⁺ vs. Cf-9⁻ tomatoes) .
  • Elicitor-negative pathogens : Include fungal races lacking the avirulence gene (e.g., C. fulvum race 2.4.5.9 lacking avr9) .
  • Quantitative metrics : Measure ROS burst (luminescence assays), ion flux (microelectrode), or MAP kinase activation (phosphorylation blots) with time-course data .

Q. How should researchers address variability in peptide elicitor activity across experimental systems?

  • Standardized bioassays : Pre-treat plants with salicylic acid inhibitors (e.g., BTH) to block priming effects .
  • Multi-species validation : Test peptides in phylogenetically diverse hosts (e.g., soybean, tomato, N. benthamiana) to assess conservation .
  • Replicate design : Include ≥3 biological replicates with technical repeats to account for plant developmental stage and peptide batch effects .

Data Interpretation Frameworks

Q. What statistical approaches are recommended for analyzing dose-dependent elicitor responses?

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., log[peptide] vs. ROS % max) to calculate EC₅₀ and Hill coefficients .
  • Error propagation : Use Monte Carlo simulations to integrate uncertainty from peptide quantification (e.g., ELISA variability) and bioassay noise .
  • Threshold criteria : Define activity thresholds (e.g., ≥2-fold induction over controls) to avoid overinterpretation of weak signals .

Q. How can multi-omics datasets enhance understanding of race-specific elicitor signaling?

  • Transcriptomics : Cluster early-response genes (e.g., WRKY transcription factors) unique to race-specific vs. PAMP-triggered immunity .
  • Phosphoproteomics : Identify kinase substrates (e.g., syntaxin phosphorylation in Avr9/Cf-9 signaling) via TiO₂ enrichment and LC-MS/MS .
  • Metabolomics : Profile phytoalexins (e.g., glyceollin in soybean) to link elicitor activity to downstream defense outputs .

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